molecular formula C11H12Cl2O B14047146 1-Chloro-1-(3-chloro-5-ethylphenyl)propan-2-one

1-Chloro-1-(3-chloro-5-ethylphenyl)propan-2-one

Cat. No.: B14047146
M. Wt: 231.11 g/mol
InChI Key: PXPLHZXVEFLPLH-UHFFFAOYSA-N
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Description

1-Chloro-1-(3-chloro-5-ethylphenyl)propan-2-one is an organic compound with a complex structure featuring both chloro and ethyl substituents on a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-1-(3-chloro-5-ethylphenyl)propan-2-one typically involves the chlorination of a precursor compound. One common method is the Friedel-Crafts alkylation reaction, where chloroacetone reacts with a substituted benzene in the presence of an aluminum chloride catalyst . This reaction proceeds under controlled conditions to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of solid acid catalysts like ceria-alumina can be employed for the gas-phase ketonic decarboxylation of phenylacetic acid using acetic acid .

Chemical Reactions Analysis

Types of Reactions

1-Chloro-1-(3-chloro-5-ethylphenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can replace the chloro groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Chloro-1-(3-chloro-5-ethylphenyl)propan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(3-chloro-5-ethylphenyl)propan-2-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with biomolecules, potentially affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Chloro-1-(3-chloro-5-ethylphenyl)propan-2-one is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both chloro and ethyl groups on the phenyl ring can influence its behavior in chemical reactions and its interactions with biological targets.

Properties

Molecular Formula

C11H12Cl2O

Molecular Weight

231.11 g/mol

IUPAC Name

1-chloro-1-(3-chloro-5-ethylphenyl)propan-2-one

InChI

InChI=1S/C11H12Cl2O/c1-3-8-4-9(6-10(12)5-8)11(13)7(2)14/h4-6,11H,3H2,1-2H3

InChI Key

PXPLHZXVEFLPLH-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC(=C1)Cl)C(C(=O)C)Cl

Origin of Product

United States

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